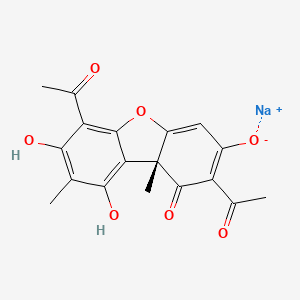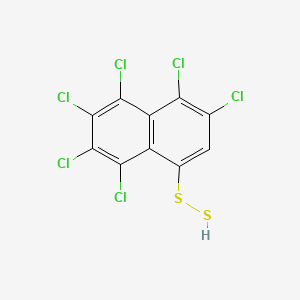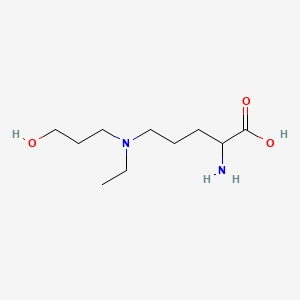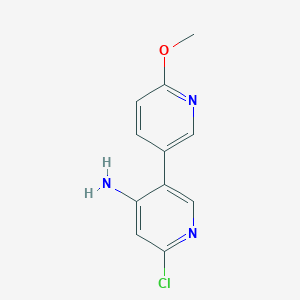
rac-1,2-Dilinoleoyl-3-chloropropanediol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 is a deuterium-labeled compound used primarily in scientific research. It is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid, and is often utilized in studies involving lipid metabolism and biochemical pathways. The compound’s molecular formula is C39H62D5ClO4, and it has a molecular weight of 640.43 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 typically involves the esterification of linoleic acid with a deuterium-labeled chloropropanediol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and the process is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the standards required for scientific research .
Analyse Chemischer Reaktionen
Types of Reactions
rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Hydroxylated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 is widely used in scientific research, including:
Chemistry: Studying lipid metabolism and biochemical pathways.
Biology: Investigating the role of lipids in cellular processes.
Medicine: Exploring potential therapeutic applications in treating metabolic disorders.
Industry: Used as a reference standard in analytical chemistry and quality control.
Wirkmechanismus
The mechanism of action of rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 involves its incorporation into lipid metabolic pathways. The deuterium labeling allows researchers to trace the compound’s metabolic fate and study its interactions with various enzymes and receptors. The compound’s molecular targets include enzymes involved in lipid metabolism, such as lipases and desaturases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
rac-1,2-Dioleoyl-3-chloropropanediol-d5: Similar structure but with oleic acid instead of linoleic acid.
rac-1,2-Distearoyl-3-chloropropanediol-d5: Contains stearic acid instead of linoleic acid.
rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5: Features palmitic acid instead of linoleic acid.
Uniqueness
rac-1,2-Dilinoleoyl-3-chloropropanediol-d5 is unique due to its linoleic acid moiety, which is a polyunsaturated fatty acid. This makes it particularly useful in studies involving polyunsaturated lipid metabolism and its effects on cellular processes .
Eigenschaften
Molekularformel |
C39H67ClO4 |
|---|---|
Molekulargewicht |
640.4 g/mol |
IUPAC-Name |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/i35D2,36D2,37D |
InChI-Schlüssel |
DRJDHVCKVJFJLH-JTAZZAPCSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)



![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)



![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)
![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)

![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)


